molecular formula C₁₄H₁₂N₂ B1663423 Bendazol CAS No. 621-72-7

Bendazol

Cat. No.: B1663423
CAS No.: 621-72-7
M. Wt: 208.26 g/mol
InChI Key: YTLQFZVCLXFFRK-UHFFFAOYSA-N
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Description

Bendazol, also known as 2-(1H-benzimidazol-2-ylthio)-N-methylacetamide, is a member of the benzimidazole class of compounds. It is widely recognized for its broad-spectrum anthelmintic properties, making it effective against a variety of parasitic worm infections. This compound works by inhibiting the polymerization of tubulin, which is essential for the formation of microtubules in parasitic worms, leading to their immobilization and death .

Mechanism of Action

Target of Action

Bendazol, also known as Albendazole, primarily targets the tubulin protein in the cells of parasites . Tubulin is a crucial component of the cytoskeleton, which maintains cell shape, enables cell movement, and plays a significant role in cell division .

Mode of Action

this compound interacts with its targets by binding to the colchicine-sensitive site of tubulin , inhibiting its polymerization or assembly into microtubules . This interaction causes degenerative alterations in the tegument and intestinal cells of the worm, diminishing its energy production, leading to the immobilization and death of the parasite .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule assembly pathway . By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, essential structures for nutrient absorption, cell shape maintenance, and cell division in parasites .

Pharmacokinetics

this compound exhibits poor absorption from the gastrointestinal tract . Its absorption may increase up to five times when administered with a fatty meal . It is widely distributed throughout the body, including urine, bile, liver, cyst wall, cyst fluid, and cerebrospinal fluid . This compound undergoes extensive first-pass metabolism in the liver, primarily through rapid sulfoxidation to its active metabolite, albendazole sulfoxide . It is excreted in the urine (<1% as active metabolite) and feces .

Result of Action

The molecular effect of this compound is the inhibition of tubulin polymerization, leading to the loss of cytoplasmic microtubules . On a cellular level, this results in the degeneration of the tegument and intestinal cells of the worm, leading to energy depletion, immobilization, and ultimately, the death of the parasite .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can be significantly increased when taken with a fatty meal . Additionally, the drug’s metabolism and excretion can be affected by the individual’s liver function and the presence of other drugs that may interact with this compound .

Biochemical Analysis

Biochemical Properties

Bendazol interacts with various biomolecules, including proteins, lipids, DNA, and RNA . It is thought to be reduced to various electrophilic metabolites by nitroreductases present in Trypanosoma cruzi . These metabolites likely bind to these macromolecules, resulting in damage .

Cellular Effects

This compound has significant effects on cellular processes. It kills the causative organism in Chagas disease, Trypanosoma cruzi . It is thought to increase trypanosomal death through interferon-γ, which is likely present in increased amounts due to inflammation caused by macromolecule damage .

Molecular Mechanism

The molecular mechanism of this compound involves its reduction to various electrophilic metabolites by nitroreductases present in Trypanosoma cruzi . These metabolites likely bind to proteins, lipids, DNA, and RNA, resulting in damage to these macromolecules . DNA in parasites affected by this compound has been found to undergo extensive unpacking with overexpression of DNA repair proteins, supporting the idea of DNA damage contributing to the mechanism of the drug .

Temporal Effects in Laboratory Settings

It is known that this compound has a bioavailability of 91.7% and a Tmax of 2.93 h .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit the progression of form-deprivation myopia (FDM) in rabbits . The inhibitory effect of this compound on FDM was observed with the treatment of 1% this compound in the FD eyes .

Metabolic Pathways

This compound is metabolized by nitroreductases in Trypanosoma cruzi and by cytochrome P450 enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions: Bendazol can be synthesized through a condensation reaction involving o-phenylenediamine and concentrated hydrochloric acid. The reaction is carried out at a temperature range of 70 to 80 degrees Celsius for 30 to 45 minutes to form o-phenylenediamine hydrochloride. This intermediate is then condensed with a benzyl halide derivative at a temperature range of 160 to 200 degrees Celsius for 1 to 1.5 hours to yield this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound involves heating o-phenylenediamine and concentrated hydrochloric acid, followed by condensation with a benzyl halide derivative. This method is advantageous due to its simplicity, low cost of raw materials, high yield, and minimal environmental impact. The yield of this compound in industrial production can reach up to 96.2 percent .

Chemical Reactions Analysis

Types of Reactions: Bendazol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can lead to the formation of thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Bendazol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its specific binding affinity to the colchicine-sensitive site of tubulin, which makes it particularly effective against certain parasitic worms. Its high yield and low-cost production methods also make it an attractive option for industrial-scale synthesis .

Properties

IUPAC Name

2-benzyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLQFZVCLXFFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1212-48-2 (mono-hydrochloride)
Record name Bendazol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80211157
Record name Bendazol [INN:DCF]
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Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643575
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

621-72-7
Record name Dibazole
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Record name Bendazol [INN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bendazol
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Record name Bendazol [INN:DCF]
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Record name Bendazol
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Record name BENDAZOL
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Synthesis routes and methods

Procedure details

A 1 M solution of benzyl cyanide in anhydrous methanol was treated with hydrogen chloride gas at 0° C. for about thirty minutes. The mixture was stirred for two hours at 0° C. and then a 1 M solution of diaminobenzene was added and the resulting solution was stirred at 0° C. The progress of the reaction was monitored by thin layer chromatography. The reaction mixture was then poured into water. The unreacted nitrile was extracted with ethyl acetate. The aqueous layer was neutralized with 1 N sodium hydroxide. The organic fraction was extracted with ethyl acetate and condensed. The desired title product was recrystallized from methanol/water.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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